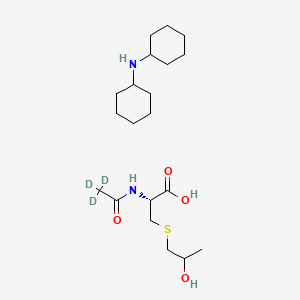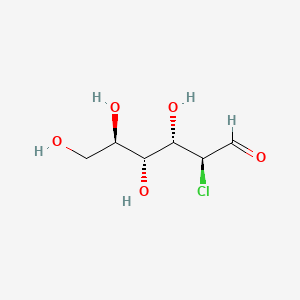
2-Phenanthrol-d9 (Major)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is a stable isotope-labeled version of 2-Phenanthrol, which is used in various scientific research applications.
Análisis De Reacciones Químicas
2-Phenanthrol-d9 (Major) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group in the molecule with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2-Phenanthrol-d9 (Major) may yield phenanthrenequinone derivatives, while reduction may produce phenanthrene derivatives .
Aplicaciones Científicas De Investigación
2-Phenanthrol-d9 (Major) is used in a variety of scientific research applications, including:
Chemistry: It serves as a reference standard for analytical methods and as a tracer in reaction mechanisms studies.
Biology: It is used in studies involving the interaction of phenanthrol derivatives with biological molecules such as proteins and nucleic acids.
Medicine: It is employed in pharmacokinetic studies to understand the metabolism and distribution of phenanthrol-based drugs.
Industry: It is used in the development of new materials and as a component in the synthesis of advanced polymers
Mecanismo De Acción
The mechanism of action of 2-Phenanthrol-d9 (Major) involves its interaction with various molecular targets and pathways. As a deuterium-labeled compound, it exhibits unique properties that enhance its binding affinity to metal ions. This interaction can be analyzed using spectroscopic techniques such as UV-Vis, fluorescence, and NMR spectroscopy . The formation of stable complexes with metal ions is a key aspect of its mechanism of action .
Comparación Con Compuestos Similares
2-Phenanthrol-d9 (Major) can be compared with other similar compounds, such as:
3-Phenanthrol-d9: Another deuterium-labeled phenanthrol derivative with similar applications in scientific research.
2-Phenanthrol: The non-deuterated version of 2-Phenanthrol-d9, used in similar applications but without the enhanced properties conferred by deuterium labeling.
The uniqueness of 2-Phenanthrol-d9 (Major) lies in its deuterium labeling, which provides enhanced stability and binding properties compared to its non-deuterated counterparts .
Propiedades
Número CAS |
922510-19-8 |
|---|---|
Fórmula molecular |
C14H10O |
Peso molecular |
203.288 |
Nombre IUPAC |
1,3,4,5,6,7,8,9,10-nonadeuteriophenanthren-2-ol |
InChI |
InChI=1S/C14H10O/c15-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-9,15H/i1D,2D,3D,4D,5D,6D,7D,8D,9D |
Clave InChI |
YPWLZGITFNGGKW-LOIXRAQWSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)O |
Sinónimos |
2-Phenanthrenol-d9; 2-Hydroxyphenanthrene-d9; NSC 2576-d9; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












